molecular formula C17H30Si B14299331 Dimethyl(nonyl)phenylsilane CAS No. 120059-88-3

Dimethyl(nonyl)phenylsilane

Cat. No.: B14299331
CAS No.: 120059-88-3
M. Wt: 262.5 g/mol
InChI Key: JMZJEKXHKUDHFQ-UHFFFAOYSA-N
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Description

Dimethyl(nonyl)phenylsilane is an organosilicon compound characterized by the presence of a phenyl group, a nonyl group, and two methyl groups attached to a silicon atom. This compound is part of the broader class of organosilanes, which are known for their diverse applications in organic synthesis, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl(nonyl)phenylsilane typically involves the hydrosilylation of alkenes. This process includes the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The reaction is often catalyzed by transition metals such as platinum, rhodium, or palladium. For instance, the hydrosilylation of nonene with dimethylphenylsilane in the presence of a platinum catalyst can yield this compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of robust catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps like distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(nonyl)phenylsilane undergoes various chemical reactions, including:

    Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.

    Reduction: It can act as a reducing agent in the presence of suitable catalysts.

    Substitution: The phenyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly employed.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced organic compounds and silanes.

    Substitution: Halogenated silanes and other substituted organosilanes.

Scientific Research Applications

Dimethyl(nonyl)phenylsilane finds applications in various fields:

Mechanism of Action

The mechanism of action of dimethyl(nonyl)phenylsilane in chemical reactions often involves the activation of the silicon-hydrogen bond. This activation can be facilitated by transition metal catalysts, leading to the formation of reactive intermediates. These intermediates can then participate in various transformations, such as hydrosilylation, reduction, or oxidation. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

Similar Compounds

    Phenylsilane: Similar structure but lacks the nonyl and additional methyl groups.

    Dimethylphenylsilane: Similar but without the nonyl group.

    Nonylphenylsilane: Similar but without the additional methyl groups.

Uniqueness

Dimethyl(nonyl)phenylsilane is unique due to the presence of both nonyl and methyl groups attached to the silicon atom. This structural feature imparts distinct chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and applications compared to other organosilanes .

Properties

CAS No.

120059-88-3

Molecular Formula

C17H30Si

Molecular Weight

262.5 g/mol

IUPAC Name

dimethyl-nonyl-phenylsilane

InChI

InChI=1S/C17H30Si/c1-4-5-6-7-8-9-13-16-18(2,3)17-14-11-10-12-15-17/h10-12,14-15H,4-9,13,16H2,1-3H3

InChI Key

JMZJEKXHKUDHFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

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